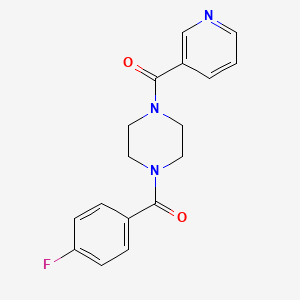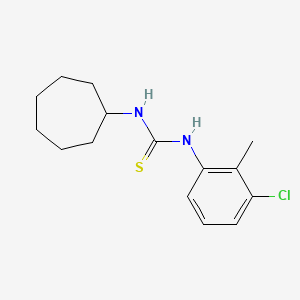![molecular formula C19H19NOS B5766694 N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline](/img/structure/B5766694.png)
N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline, also known as MNA, is a chemical compound that has been used in scientific research for various purposes. MNA is a member of the family of compounds known as naphthylmethylindoles, which have been shown to have potential therapeutic effects on various diseases.
Wirkmechanismus
The mechanism of action of N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is important in the replication of DNA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. This compound has also been shown to have neuroprotective properties and has been tested in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline in lab experiments is its relatively low toxicity. This compound has been shown to have low toxicity in animal models and is therefore considered to be a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline. One of the main directions is the development of this compound-based drugs for the treatment of cancer. This compound has shown promising results in preclinical studies and further research is needed to determine its efficacy in clinical trials. Another future direction is the study of the neuroprotective properties of this compound. This compound has shown promising results in animal models of neurodegenerative diseases and further research is needed to determine its potential as a therapeutic agent for these diseases. Finally, the study of the anti-inflammatory properties of this compound is another future direction. This compound has shown promising results in preclinical studies and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has shown promising results in scientific research studies. This compound has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. The development of this compound-based drugs for the treatment of cancer, the study of its neuroprotective properties, and the study of its anti-inflammatory properties are all future directions for the study of this compound.
Synthesemethoden
N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline can be synthesized using a multistep process. The first step involves the synthesis of 2-methoxy-1-naphthaldehyde from 2-methoxynaphthalene. The aldehyde is then reacted with methylthioaniline in the presence of a base to yield this compound. The overall yield of the process is around 50%.
Wissenschaftliche Forschungsanwendungen
N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline has been used in various scientific research studies. One of the main applications of this compound is in the study of cancer. This compound has been shown to have anticancer properties and has been tested in vitro and in vivo on various cancer cell lines. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in the treatment of cancer.
Eigenschaften
IUPAC Name |
N-[(2-methoxynaphthalen-1-yl)methyl]-2-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-21-18-12-11-14-7-3-4-8-15(14)16(18)13-20-17-9-5-6-10-19(17)22-2/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLBERZLONAUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-fluorophenyl)-1,3-thiazol-2(3H)-one [1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazone hydrobromide](/img/structure/B5766623.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5766638.png)


![4-[(4-methoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5766650.png)


![1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5766674.png)
![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5766675.png)
![N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5766678.png)


![4'-({[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5766688.png)